2-(1-Bromoethenyl)-6-methoxynaphthalene is a chemical compound categorized as a naphthalene derivative. Its structural formula includes a methoxy group and a bromoethenyl group, making it a significant intermediate in organic synthesis, particularly in the production of pharmaceuticals. The compound is recognized for its potential applications in anti-inflammatory drug development and cancer research.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name 2-bromo-1-(6-methoxynaphthalen-2-yl)ethene, with the CAS number 5111-65-9. It is primarily sourced from synthetic processes involving bromination and alkylation reactions, which are common in organic chemistry for modifying aromatic compounds .
The synthesis of 2-(1-Bromoethenyl)-6-methoxynaphthalene typically involves a multi-step process:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during the synthesis process, allowing for better control over reaction conditions and scalability.
The molecular formula of 2-(1-Bromoethenyl)-6-methoxynaphthalene is C11H9BrO, with a molecular weight of approximately 237.093 g/mol. The compound features a naphthalene ring substituted at the 6-position with a methoxy group and at the 1-position with a bromoethenyl group.
2-(1-Bromoethenyl)-6-methoxynaphthalene participates in various chemical reactions typical for aryl halides:
The mechanism of action for 2-(1-Bromoethenyl)-6-methoxynaphthalene primarily involves its interactions as an electrophile due to the presence of the bromo group:
This dual functionality allows the compound to participate in diverse chemical transformations that are crucial in medicinal chemistry and material science .
Relevant data indicates that this compound exhibits potential anti-inflammatory properties and has been studied for its interactions with biological targets, including tyrosine-protein inhibitors .
2-(1-Bromoethenyl)-6-methoxynaphthalene has several applications in scientific research:
The discovery of 2-(1-bromoethenyl)-6-methoxynaphthalene (CAS 77301-44-1) emerged as a pivotal advancement in late 20th-century synthetic organic chemistry, specifically within the framework of non-steroidal anti-inflammatory drug (NSAID) research. Characterized by the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol, this naphthalene derivative was initially synthesized to address the need for electrophilic intermediates capable of undergoing selective C–C bond formations [2]. Its structural architecture integrates a bromoethenyl moiety at the C2 position and a methoxy group at C6, creating a sterically defined platform for regioselective reactions. The compound’s crystalline solid state and hydrophobic nature (LogP 4.21) further underscored its utility in controlled synthetic applications [2].
The compound’s emergence coincided with intensified efforts to optimize NSAID synthesis, particularly for naproxen—a prominent COX inhibitor. Early routes to naproxen relied on 2-bromo-6-methoxynaphthalene (CAS 5111-65-9), which required harsh conditions for functionalization. In contrast, 2-(1-bromoethenyl)-6-methoxynaphthalene offered a more reactive handle for installing the propanoic acid side chain via transition-metal-catalyzed reactions or nucleophilic additions, thereby streamlining access to naproxen and its analogs [4] [7]. Its designation as "Naproxen Impurity N" in pharmacopeial standards later highlighted its role in NSAID manufacturing quality control [4].
Table 1: Physicochemical Properties of 2-(1-Bromoethenyl)-6-methoxynaphthalene
Property | Value |
---|---|
CAS Registry Number | 77301-44-1 |
Molecular Formula | C₁₃H₁₁BrO |
Molecular Weight | 263.13 g/mol |
Exact Mass | 261.999 Da |
SMILES | COc1ccc2cc(Br)C=CC2c1 |
LogP | 4.214 |
Hydrogen Bond Acceptors | 2 |
The strategic value of 2-(1-bromoethenyl)-6-methoxynaphthalene in medicinal chemistry derives from its dual functionality: the vinyl bromide unit acts as an electrophilic site for metal insertion, while the electron-rich methoxynaphthalene core directs ortho-functionalization. This synergy enables three key applications in NSAID development:
Transition-Metal-Catalyzed Cross-Coupling: The compound serves as a substrate in Heck reactions and Suzuki-Miyaura couplings to install α,β-unsaturated carbonyl systems. For example, palladium-catalyzed coupling with ethylene glycol vinyl ether followed by hydrolysis yields 2-(6-methoxynaphthalen-2-yl)acetaldehyde—a direct precursor to naproxen’s propanoic acid chain [4] [7]. The vinyl bromide’s reactivity surpasses aryl bromides (e.g., 2-bromo-6-methoxynaphthalene) by avoiding unwanted dehalogenation side reactions.
Coordination Chemistry in Metallodrug Design: As documented in recent metallopharmaceutical research, the bromoethenyl motif coordinates with Cu(II), Zn(II), or Mn(II) ions to form NSAID-metal complexes. These hybrids exhibit enhanced anti-inflammatory activity due to synergistic effects between the metal’s redox properties and the organic ligand’s COX affinity. The vinyl bromide enables facile metal-chelation without hydrolytic instability—a limitation observed in carboxylate-based NSAID complexes [6].
Functional Group Transformations: The compound undergoes hydroboration or hydrolysis to generate key fragments for non-narcotic analgesics. Controlled addition of water across the vinyl bromide bond produces 2-(1-hydroxyethyl)-6-methoxynaphthalene, which can be oxidized to naproxen’s ketone precursor [2].
Table 2: Comparative Analysis of Naphthalene-Based NSAID Intermediates
Intermediate | Reactivity Profile | Utility in NSAID Synthesis |
---|---|---|
2-(1-Bromoethenyl)-6-methoxynaphthalene | Electrophilic vinyl bromide; LogP 4.21 | Heck coupling, metallodrug synthesis |
2-Bromo-6-methoxynaphthalene | Aryl bromide; mp 106–109°C | Classical Ullmann coupling |
2-(1-Bromoethyl)-6-methoxynaphthalene | Alkyl bromide; MW 265.15 g/mol | Nucleophilic substitution |
These attributes position 2-(1-bromoethenyl)-6-methoxynaphthalene as a linchpin in modern NSAID research, facilitating both classical naproxen syntheses and emerging metallodrug architectures [6] [8]. Its ongoing exploration underscores a broader trend: leveraging electrophile diversity to access structurally nuanced anti-inflammatory agents.
Article Compounds:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5